Ethyl 4-(2-hydroxybenzylideneamino)benzoate
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Overview
Description
Ethyl 4-(2-hydroxybenzylideneamino)benzoate is a Schiff base compound with the molecular formula C16H15NO3 It is known for its unique structure, which includes an ethyl ester group, a benzylideneamino group, and a hydroxybenzylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be synthesized through the condensation reaction of ethyl 4-aminobenzoate with salicylaldehyde. The reaction typically occurs in an ethanol solvent under reflux conditions. The process involves the following steps:
- Dissolve ethyl 4-aminobenzoate (10 mmol, 2.43 g) in 50 mL of ethanol.
- Add salicylaldehyde (10 mmol, 1.22 g) to the solution.
- Reflux the mixture for several hours until the reaction is complete.
- Cool the reaction mixture and filter the precipitate.
- Wash the precipitate with cold ethanol and dry it to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous-flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-hydroxybenzylideneamino)benzoate undergoes various chemical reactions, including:
Reduction: The compound can be reduced using sodium borohydride to form the corresponding amine derivative.
Oxidation: Oxidative reactions can convert the hydroxy group to a carbonyl group, forming different derivatives.
Substitution: The benzylideneamino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Ethyl 4-(2-aminobenzyl)benzoate.
Oxidation: Ethyl 4-(2-formylbenzylideneamino)benzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-(2-hydroxybenzylideneamino)benzoate has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use as a local anesthetic and in drug design.
Industry: Utilized in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of ethyl 4-(2-hydroxybenzylideneamino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on enzymes, inhibiting their activity. In the case of its potential use as a local anesthetic, it may interact with sodium ion channels on nerve membranes, blocking the conduction of nerve impulses and resulting in a loss of sensation .
Comparison with Similar Compounds
Ethyl 4-(2-hydroxybenzylideneamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A well-known local anesthetic with a similar ester structure but lacks the benzylideneamino group.
Procaine: Another local anesthetic with a similar ester structure but contains an amino group instead of the benzylideneamino group.
Tetracaine: A more potent local anesthetic with a similar ester structure but has additional alkyl groups for increased lipophilicity.
The uniqueness of this compound lies in its Schiff base structure, which imparts distinct chemical and biological properties compared to other local anesthetics.
Properties
CAS No. |
3246-76-2 |
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Molecular Formula |
C16H15NO3 |
Molecular Weight |
269.29 g/mol |
IUPAC Name |
ethyl 4-[(2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C16H15NO3/c1-2-20-16(19)12-7-9-14(10-8-12)17-11-13-5-3-4-6-15(13)18/h3-11,18H,2H2,1H3 |
InChI Key |
LFPLHVSNSZORMO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N=CC2=CC=CC=C2O |
Origin of Product |
United States |
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